molecular formula C3H3N3O2S B1283194 5-Amino-1,3,4-thiadiazole-2-carboxylic acid CAS No. 63326-73-8

5-Amino-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B1283194
CAS No.: 63326-73-8
M. Wt: 145.14 g/mol
InChI Key: PYUJXSWVAHMPEK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Amino-1,3,4-thiadiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with carbonic anhydrase isoenzymes, specifically hCA-I and hCA-II, which are involved in the reversible hydration of carbon dioxide. The inhibitory effects of this compound on these enzymes have been studied extensively, revealing that it can effectively reduce enzyme activity at nanomolar concentrations . This interaction is primarily due to the compound’s ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been a subject of considerable research. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, its impact on cell signaling pathways can affect processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit enzymes like carbonic anhydrase is attributed to its structural compatibility with the enzyme’s active site. By occupying this site, this compound prevents the binding of the enzyme’s natural substrate, thereby inhibiting its catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been investigated in laboratory settings. It has been observed that the compound remains relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. Research has indicated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of enzyme activity and greater changes in cellular function . At excessively high doses, this compound can induce toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an enzyme inhibitor can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells . For example, by inhibiting carbonic anhydrase, the compound can alter the balance of carbon dioxide and bicarbonate ions, which are critical for maintaining cellular pH and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . Additionally, the compound’s distribution within tissues can influence its overall efficacy and potential side effects, making it essential to understand these dynamics for therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target enzymes or biomolecules, thereby increasing its inhibitory potency and overall effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to yield the desired product . Another method involves the cyclization of N-(2-cyanoethyl)thiourea with hydrazine hydrate under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

5-amino-1,3,4-thiadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2S/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUJXSWVAHMPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557848
Record name 5-Amino-1,3,4-thiadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63326-73-8
Record name 5-Amino-1,3,4-thiadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the pH of the solution affect the decarboxylation of 5-Amino-1,3,4-thiadiazole-2-carboxylic acid?

A1: Research indicates that the rate of decarboxylation of this compound is influenced by the pH of the solution. A study examining the kinetics of this reaction measured rate constants across a pH range of 0.25 to 3.91. [] This suggests that the protonation state of the molecule, which changes with pH, plays a role in the reaction mechanism.

Q2: Are there any known catalysts for the decarboxylation of this compound?

A2: Yes, research has shown that micelles can catalyze the decarboxylation of this compound. [] Micelles, which are aggregates of surfactant molecules, can provide a favorable microenvironment that influences the reaction rate. This finding opens avenues for exploring the use of micellar systems in modulating the decarboxylation process.

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